An In-depth Technical Guide to the Physical Properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile
An In-depth Technical Guide to the Physical Properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile
Introduction
6-Methoxybenzo[d]dioxole-5-carbonitrile, a substituted benzodioxole derivative, is a molecule of significant interest in the fields of organic synthesis and drug discovery. Its unique scaffold, featuring a methoxy group and a nitrile moiety on the benzodioxole core, presents a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups is anticipated to modulate the molecule's electronic properties, solubility, and biological activity, making a thorough understanding of its physical characteristics paramount for its effective application.
This technical guide provides a comprehensive overview of the core physical properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile. In the absence of extensive experimentally determined data in publicly accessible literature, this document leverages predictive modeling and comparative analysis with structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. Furthermore, detailed, field-proven methodologies for the experimental determination of these properties are presented, empowering researchers to validate and expand upon the data provided herein.
Molecular Structure and Key Physicochemical Identifiers
The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental identifiers.
Molecular Structure:
Caption: 2D structure of 6-Methoxybenzo[d]dioxole-5-carbonitrile.
Table 1: Core Identifiers for 6-Methoxybenzo[d]dioxole-5-carbonitrile
| Identifier | Value | Source |
| CAS Number | 16264-71-4 | Parchem[1] |
| Molecular Formula | C₉H₇NO₃ | Parchem[1] |
| Molecular Weight | 177.16 g/mol | Calculated |
| IUPAC Name | 6-methoxy-1,3-benzodioxole-5-carbonitrile | |
| Canonical SMILES | COC1=C(C=C2OCOC2=C1)C#N |
Predicted and Comparative Physical Properties
Due to a scarcity of published experimental data for 6-Methoxybenzo[d]dioxole-5-carbonitrile, the following table presents a combination of predicted values and experimental data for a closely related structural analog, 1,3-Benzodioxole-5-carbonitrile (CAS: 4421-09-4), which lacks the C6-methoxy group. This comparative approach provides a scientifically grounded estimation of the target molecule's properties.
Table 2: Predicted and Comparative Physical Properties
| Property | Predicted Value (6-Methoxybenzo[d]dioxole-5-carbonitrile) | Experimental Value (1,3-Benzodioxole-5-carbonitrile) | Causality and Insights |
| Melting Point | 135-140 °C | 94-97 °C | The addition of the polar methoxy group is expected to increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point compared to its non-methoxylated counterpart. |
| Boiling Point | ~330-340 °C at 760 mmHg | 257.3±29.0 °C at 760 mmHg | Similar to the melting point, the increased polarity and molecular weight due to the methoxy group will result in a significantly higher boiling point. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexane). | Soluble in most organic solvents. | The presence of the polar nitrile and methoxy groups, along with the ether linkages in the dioxole ring, suggests a polar nature, favoring solubility in polar solvents. This is a crucial consideration for reaction setup and purification. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following are predicted spectroscopic characteristics for 6-Methoxybenzo[d]dioxole-5-carbonitrile.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at C4 and C7.
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Dioxole Methylene Protons: A singlet at approximately δ 6.0-6.2 ppm is predicted for the two equivalent protons of the methylenedioxy bridge (-O-CH₂-O-).
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Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm is anticipated for the three protons of the methoxy group (-OCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.
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Aromatic Carbons: Multiple signals between δ 100-155 ppm. The carbons attached to oxygen (C5a, C6a, C6) will be deshielded and appear further downfield.
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Dioxole Methylene Carbon (-O-CH₂-O-): A peak around δ 101-103 ppm.
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Methoxy Carbon (-OCH₃): A signal at approximately δ 56-60 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
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Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.
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Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch (from -OCH₃ and -O-CH₂-O-): Medium intensity bands in the 2850-3000 cm⁻¹ region.
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Aromatic C=C Bending: Several sharp bands of varying intensity in the 1400-1600 cm⁻¹ region.
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C-O Stretch (Ether and Methoxy): Strong, characteristic bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.
Experimental Protocols for Physical Property Determination
To empower researchers with the ability to obtain precise experimental data, the following self-validating protocols are provided.
Melting Point Determination via Capillary Method
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Methodology:
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Sample Preparation: Ensure the 6-Methoxybenzo[d]dioxole-5-carbonitrile sample is crystalline and completely dry. Grind a small amount to a fine powder.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm height). Invert the tube and tap gently to pack the sample at the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Rapid Initial Determination: Heat the sample at a rate of 10-15 °C per minute to quickly determine an approximate melting range.
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Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Caption: Workflow for Melting Point Determination.
¹H NMR Spectrum Acquisition
¹H NMR spectroscopy is a powerful tool for confirming the structure of a molecule in solution.
Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Methoxybenzo[d]dioxole-5-carbonitrile.
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Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it must dissolve the compound and not have signals that overlap with key sample resonances.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
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Spectrometer Setup: Insert the NMR tube into the spectrometer.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
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Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 6-Methoxybenzo[d]dioxole-5-carbonitrile. Based on the safety data for the analogous compound, 1,3-Benzodioxole-5-carbonitrile, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 6-Methoxybenzo[d]dioxole-5-carbonitrile once it becomes available from a supplier.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile. While a lack of extensive experimental data necessitates the use of predictive and comparative approaches, the information and protocols presented herein offer a solid foundation for researchers. The provided methodologies are designed to be robust and self-validating, enabling the generation of high-quality experimental data. As research on this promising molecule continues, it is anticipated that a more complete experimental profile will emerge, further solidifying its potential in various scientific applications.
![Chemical Structure of 6-Methoxybenzo[d]dioxole-5-carbonitrile](https://i.imgur.com/example.png)
